2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C11H10N2O. It features a benzaldehyde core substituted with a 3-methyl-1H-pyrazol-1-yl group at the 4-position and a methyl group at the 2-position. This compound is part of the pyrazole family, known for its diverse applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Substitution reactions: The pyrazole ring is then functionalized with a methyl group at the 3-position using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid.
Reduction: 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various nitro or halogenated derivatives depending on the reagents used.
Scientific Research Applications
2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Agrochemicals: It is used in the development of pesticides and herbicides due to its bioactive pyrazole core.
Materials Science: The compound is utilized in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, further influencing their function .
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-1-yl)benzaldehyde: Lacks the methyl groups present in 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde.
2-methyl-4-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but without the methyl group on the pyrazole ring.
3-methyl-1H-pyrazole-4-carbaldehyde: Contains a pyrazole ring with a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-4-(3-methylpyrazol-1-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-7-12(4-3-11(9)8-15)14-6-5-10(2)13-14/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFNHBQPSFKETH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=C(C=C2)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247389-26-9 |
Source
|
Record name | 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.